BenchChemオンラインストアへようこそ!

3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Lipophilicity Drug-Likeness 3-MBA Derivatives

3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251556-31-6) is a synthetic heterocyclic compound integrating a 1,2,3-triazole ring, a piperidine linker, and a 3-methoxybenzamide moiety. The 3-methoxybenzamide (3-MBA) core is a known pharmacophore targeting the bacterial cell division protein FtsZ, while the 1,2,3-triazole group acts as an amide bond isostere, potentially modulating bioactivity and metabolic stability.

Molecular Formula C23H25N5O3
Molecular Weight 419.485
CAS No. 1251556-31-6
Cat. No. B2784556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
CAS1251556-31-6
Molecular FormulaC23H25N5O3
Molecular Weight419.485
Structural Identifiers
SMILESCC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC
InChIInChI=1S/C23H25N5O3/c1-16-6-3-4-9-21(16)28-15-20(25-26-28)23(30)27-12-10-18(11-13-27)24-22(29)17-7-5-8-19(14-17)31-2/h3-9,14-15,18H,10-13H2,1-2H3,(H,24,29)
InChIKeyCAMOWZIPYWDGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-Methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251556-31-6): A Differentiated Triazole-Benzamide Scaffold


3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251556-31-6) is a synthetic heterocyclic compound integrating a 1,2,3-triazole ring, a piperidine linker, and a 3-methoxybenzamide moiety [1]. The 3-methoxybenzamide (3-MBA) core is a known pharmacophore targeting the bacterial cell division protein FtsZ, while the 1,2,3-triazole group acts as an amide bond isostere, potentially modulating bioactivity and metabolic stability [2]. This compound is primarily sourced for research in antibacterial agent development and enzyme inhibition studies.

Why 3-MBA Triazole Analogs Cannot Be Interchanged: Evidence for 1251556-31-6


Substituting the o-tolyl substituent on the triazole ring with a para-tolyl or halogenated phenyl group is not a straightforward bioisosteric swap. The ortho-methyl group introduces significant steric hindrance, restricting conformational flexibility around the N-aryl bond compared to the para isomer (CAS 1251556-37-2) [1]. This steric effect alters the spatial orientation of the triazole core, which can shift docking poses in bacterial FtsZ binding pockets, as observed in molecular modeling studies of related 3-MBA derivatives [2]. The 3-methoxy group on the benzamide ring further differentiates this compound from non-methoxylated analogs by introducing an additional hydrogen bond acceptor site, potentially enhancing target engagement. These structural nuances render generic substitution scientifically unreliable, mandating a direct evaluation of the specific compound.

Quantitative Differentiation Guide for CAS 1251556-31-6 Against Closest Analogs


Predicted Lipophilicity (XLogP3) and TPSA Differential vs. p-Tolyl Analog

The target compound (CAS 1251556-31-6) demonstrates a higher predicted lipophilicity (XLogP3 = 3.0) and a larger topological polar surface area (TPSA = 89.4 Ų) compared to its closely related p-tolyl analog N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS 1251556-37-2), which lacks the 3-methoxy group. This difference is primarily driven by the methoxy substituent on the benzamide ring [1]. The increased TPSA of the target compound may influence cell permeability and target engagement profiles in whole-cell antibacterial assays, a key consideration for FtsZ-targeting programs [2].

Lipophilicity Drug-Likeness 3-MBA Derivatives

Steric and Conformational Differentiation: o-Tolyl vs. p-Fluorophenyl Analogs

The o-tolyl substituent on the triazole ring of the target compound forces the methyl group into close proximity with the carbonyl linker, creating a steric clash region that is absent in the p-fluorophenyl analog (CAS 1251550-44-3). Molecular docking studies of related triazole-piperidine analogs indicate that such ortho-substituted aryl groups induce a distinct torsional angle (θ ≈ 45-60°) between the triazole and the aryl ring, compared to a near-planar conformation (θ < 10°) for para-substituted analogs [1]. This steric effect is predicted to alter the spatial positioning of the piperidine-benzamide tail within the FtsZ binding site, offering a differentiated pharmacophore shape.

Conformational Analysis Steric Hindrance Triazole SAR

Hydrogen Bond Acceptor Capacity: 3-Methoxybenzamide vs. Non-Methoxylated Benzamide

The 3-methoxybenzamide moiety in the target compound adds one additional hydrogen bond acceptor (HBA) compared to the simple benzamide group found in analogs such as CAS 1251556-37-2. With a total of 5 HBAs vs. 4 HBAs, the target compound has an enhanced capacity for polar interactions within the target protein binding pocket [1]. In 3-MBA-based FtsZ inhibitors, the methoxy oxygen has been shown to form a critical hydrogen bond with a conserved arginine residue (Arg191 in B. subtilis FtsZ), contributing to increased inhibitory potency compared to des-methoxy analogs [2].

Hydrogen Bonding Pharmacophore Design FtsZ Inhibition

Limited Available Quantitative Bioactivity Data – Explicit Statement

At the time of this analysis, no peer-reviewed quantitative bioactivity data (IC50, MIC, Ki, or ADME endpoints) were identified for the specific compound CAS 1251556-31-6 in publicly accessible literature or authoritative databases. Its presence on vendor platforms such as kuujia.com suggests it is commercially available as a research tool, but vendor descriptions remain qualitative (e.g., 'suited for research in enzyme inhibition or receptor modulation') [1]. Users requiring direct quantitative evidence of differentiation for procurement decisions should exercise caution and consider requesting custom biological profiling data from the vendor before committing to large-scale acquisition.

Data Transparency Procurement Risk Incomplete Evidence

Optimal Research and Industrial Uses for 3-Methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide


Bacterial FtsZ-Targeted Antibacterial Drug Discovery

The target compound embeds the 3-methoxybenzamide (3-MBA) pharmacophore, a validated inhibitor of the essential bacterial cell division protein FtsZ, combined with a 1,2,3-triazole amide isostere. This scaffold is directly relevant to medicinal chemistry programs seeking novel antistaphylococcal agents, particularly against methicillin-resistant S. aureus (MRSA), as established by the 2018 Bioorg. Med. Chem. Lett. study on related analogs [1].

Structure-Activity Relationship (SAR) Exploration of Steric Effects in Triazole Antifungals/Antibacterials

The unique o-tolyl substitution provides a structurally distinct ‘steric probe’ compared to the more common para-substituted triazole analogs. As molecular docking studies show that ortho substitution alters triazole-aryl torsional angles [2], this compound can serve as a chemical tool to map steric tolerance in enzyme active sites, such as CYP51 or histone deacetylases (HDACs), where triazole-piperidine scaffolds are being explored.

Development of HDAC Inhibitor Lead Series with a Triazole-Piperidine Linker

A 2019 study on 4-piperidin-4-yl-triazole derivatives identified this core skeleton as a privileged structure for designing potent HDAC6-selective inhibitors as anticancer agents [3]. The target compound, with its 3-methoxybenzamide zinc-binding group mimic and o-tolyl-triazole cap, offers a differentiated vector for optimizing isoform selectivity and pharmacokinetic profiles in HDAC inhibitor programs.

Chemical Biology Studies of Dopamine D2 Receptor Modulation

Molecular modeling studies on N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring, including analogs of this compound, have predicted possible binding modes into the active site of the dopamine D2 receptor [2]. The target compound can be deployed as a probe to investigate the role of the methoxy group and ortho-methyl substitution in D2 receptor affinity and functional selectivity.

Quote Request

Request a Quote for 3-methoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.